molecular formula C19H19ClN6O B3403629 (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1170363-39-9

(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B3403629
CAS No.: 1170363-39-9
M. Wt: 382.8
InChI Key: OBSWTIUOJPSJNE-UHFFFAOYSA-N
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Description

The compound (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is an organic molecule that has shown considerable interest within the scientific community due to its potential applications in medicinal chemistry, material science, and various biological studies. The unique combination of functional groups within its structure makes it a versatile molecule for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving the coupling of various precursors under specific conditions. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is often maintained at a controlled temperature to ensure the efficient formation of the desired product. Purification is typically done through column chromatography to isolate the compound in high purity.

Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimization of the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors can be employed to ensure consistent production rates and quality control. Additionally, the use of greener solvents and catalysts is explored to adhere to environmental regulations and sustainability practices.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound may undergo oxidative reactions, leading to the formation of various oxidized derivatives, which can further be studied for potential biological activity.

  • Reduction: The reduction of the carbonyl group within its structure can yield alcohol derivatives.

  • Substitution: Halogen exchange reactions can be performed on the 3-chlorophenyl ring to introduce different substituents, altering the compound's physical and chemical properties.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide

  • Reducing agents: Sodium borohydride, lithium aluminum hydride

  • Substitution reactions: Nucleophilic aromatic substitution using reagents like sodium methoxide

Major Products Formed:

  • Oxidized derivatives

  • Reduced alcohol forms

  • Substituted phenyl derivatives

Scientific Research Applications

This compound has broad applications across various scientific fields:

  • Chemistry: Used as a starting material for the synthesis of more complex molecules and polymers.

  • Biology: Investigated for its potential as a ligand in receptor-binding studies, aiding in the understanding of molecular interactions.

  • Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.

  • Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique physical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyrazole moiety play crucial roles in binding to these targets, modulating their activity, and leading to desired biological outcomes. Pathways involved can include inhibition or activation of enzymatic processes, receptor modulation, or interference with cellular signaling.

Comparison with Similar Compounds

Similar compounds that can be compared with (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone include:

  • (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanol: : A reduced derivative with potentially different biological activities.

  • 4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine: : Lacks the carbonyl functionality, providing insights into the role of the methanone group.

  • 3-chlorophenyl piperazine derivatives: : Various substitutions on the piperazine ring can offer a comparative study of structure-activity relationships.

Properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c1-14-22-17(13-18(23-14)26-7-3-6-21-26)24-8-10-25(11-9-24)19(27)15-4-2-5-16(20)12-15/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSWTIUOJPSJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125241
Record name (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170363-39-9
Record name (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1170363-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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